4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
CAS No.: 899350-86-8
Cat. No.: VC11877751
Molecular Formula: C20H14ClN3O
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899350-86-8 |
|---|---|
| Molecular Formula | C20H14ClN3O |
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
| Standard InChI | InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24) |
| Standard InChI Key | JGGBPUSOUKWDPI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O |
Introduction
The compound 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds with extensive applications in medicinal chemistry due to their biological activities, including anticancer, antimicrobial, and antimalarial properties. This article provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound.
Synthesis
The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves:
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Quinazoline Framework Formation:
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Reacting anthranilic acid derivatives with formamide or other nitrogen donors to construct the quinazoline ring.
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Chlorination at position 6 using reagents like phosphorus oxychloride.
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Aromatic Substitution:
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Coupling the quinazoline derivative with a hydroxyl-substituted aromatic amine under controlled conditions.
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Purification:
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The final product is purified through recrystallization or chromatography.
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This process ensures high yield and purity, critical for pharmaceutical applications.
Applications
Based on its structural features, 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol has potential applications in:
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Drug Development:
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As a lead compound for tyrosine kinase inhibitors in cancer therapy.
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As a scaffold for designing antimalarial agents.
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Pharmacological Research:
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Synthetic Chemistry:
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Serving as an intermediate in synthesizing other bioactive quinazoline derivatives.
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Data Comparison with Similar Compounds
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